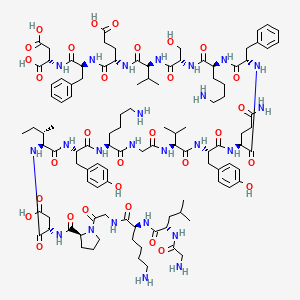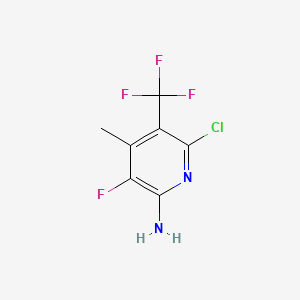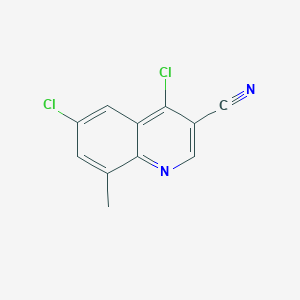
4,6-Dichloro-8-methylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4,6-dichloro-8-methyl- is a heterocyclic aromatic compound with the molecular formula C11H5Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 8, and a cyano group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4,6-dichloro-8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-2-methylbenzonitrile with an appropriate amine under high-temperature conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3-Quinolinecarbonitrile, 4,6-dichloro-8-methyl- can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group at position 8 can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products:
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and Src family kinases.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is investigated for its antimicrobial and anticancer activities, leveraging its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4,6-dichloro-8-methyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
- 2-Chloro-6-quinolinecarbonyl chloride
Comparison: 3-Quinolinecarbonitrile, 4,6-dichloro-8-methyl- is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
4,6-dichloro-8-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-2-8(12)3-9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYKOYIGOYPSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
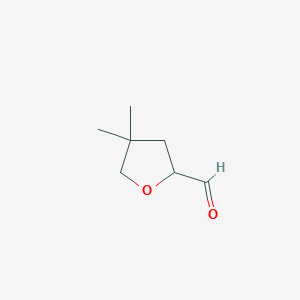
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

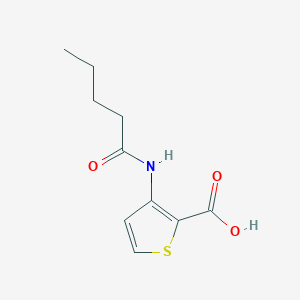
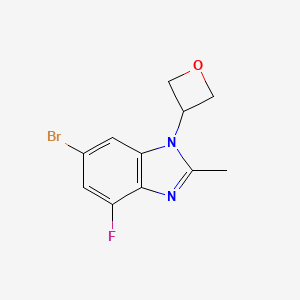

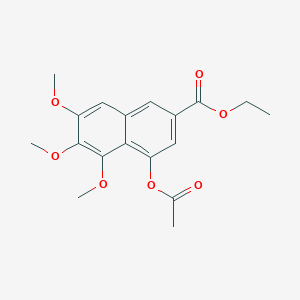
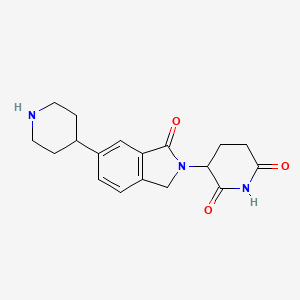
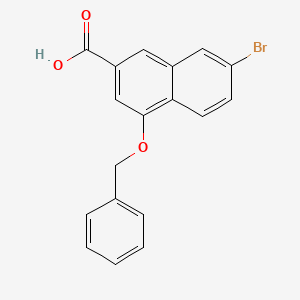
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
